Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride
Description
Methyl 3-phenylpyrrolidine-2-carboxylate hydrochloride is a synthetic organic compound featuring a pyrrolidine ring (a five-membered amine heterocycle) substituted with a phenyl group at the 3-position and a methyl ester at the 2-position, formulated as a hydrochloride salt.
Properties
IUPAC Name |
methyl 3-phenylpyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALXOHKYLQVTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetic acid with methylamine to form an intermediate, which is then cyclized to form the pyrrolidine ring. The final step involves the esterification of the carboxyl group and the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylpyrrolidine-2-carboxylic acid.
Reduction: Formation of phenylpyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-Phenylpyrrolidine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Yohimbine Hydrochloride
- Structure : A yohimban alkaloid derivative with a complex tetracyclic framework, a methyl ester, and a hydrochloride salt (Figure 2b in ).

- Comparison: Ring System: Yohimbine’s polycyclic structure contrasts sharply with the monocyclic pyrrolidine in the target compound. Functional Groups: Both share ester and hydrochloride groups, but yohimbine’s additional hydroxyl and aromatic systems may enhance receptor binding in therapeutic contexts (e.g., α2-adrenergic antagonism) .
- Applications : Yohimbine is clinically used for erectile dysfunction, whereas the target compound’s simpler structure may favor synthetic versatility over direct bioactivity.
3-(2-Methylphenoxy)piperidine Hydrochloride
- Structure: A piperidine (six-membered amine ring) substituted with a 2-methylphenoxy group and formulated as a hydrochloride salt .
- Substituents: The phenoxy group in this compound vs. the phenyl group in the target may alter lipophilicity and metabolic pathways.
- Safety : Both require stringent respiratory and dermal protection due to hydrochloride’s irritancy .
KHG26792 (Azetidine Hydrochloride Derivative)
- Structure : Features a four-membered azetidine ring with naphthalene and propoxy substituents (Figure 1 in ).

- Comparison :
- Ring Strain : Azetidine’s high ring strain may increase reactivity but reduce stability compared to pyrrolidine.
- Aromaticity : The naphthalene group in KHG26792 provides extended π-conjugation, unlike the simpler phenyl group in the target compound.
Pyridoxal Hydrochloride
- Structure : A pyridine derivative with hydroxyl, hydroxymethyl, and aldehyde groups, formulated as a hydrochloride .
- Comparison :
- Heterocycle : Pyridine’s aromaticity vs. pyrrolidine’s saturated ring affects electronic properties and solubility.
- Functionality : Pyridoxal’s aldehyde and hydroxyl groups enable vitamin B6 activity, contrasting with the target’s ester and phenyl groups.
Phenyl 2-Methoxy-3-pyridinecarboxylate
- Structure : A pyridine ring with methoxy and phenyl ester groups (CAS 415710-23-5, ).
- Comparison :
- Ester Stability : The aryl ester in this compound may exhibit slower hydrolysis rates than the target’s alkyl ester.
- Aromatic Interactions : Pyridine’s nitrogen vs. pyrrolidine’s amine could influence hydrogen bonding in biological systems.
Tabulated Comparative Analysis
Research Implications and Limitations
The comparison highlights structural nuances influencing solubility, stability, and bioactivity. For instance:
- Hydrochloride Salts : Enhance water solubility across all compounds but require careful handling due to corrosivity .
- Ring Size and Strain : Smaller rings (e.g., azetidine) may favor reactivity, while larger rings (piperidine) improve stability.
- Substituent Effects : Aromatic groups (phenyl, naphthalene) modulate lipophilicity and target engagement.
Limitations : Direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence. Further studies on its synthesis, stability, and biological activity are warranted.
Biological Activity
Methyl 3-phenylpyrrolidine-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a methyl ester and a phenyl group, contributing to its unique biological properties. The structural formula can be represented as follows:
The compound's stereochemistry plays a crucial role in its interaction with biological systems, affecting its pharmacological profile.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as α-amylase and α-glucosidase, which are crucial for carbohydrate metabolism .
- Receptor Modulation : It may modulate neurotransmitter systems by binding to relevant receptors, potentially influencing mood and cognitive functions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antidiabetic Potential : In vitro studies have demonstrated that derivatives of pyrrolidine compounds can inhibit α-amylase and α-glucosidase, suggesting potential applications in managing diabetes .
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Neuroactive Properties : The compound's ability to interact with neurotransmitter systems suggests it may have neuroprotective or cognitive-enhancing effects.
In Vitro Studies
A study evaluating the inhibitory activity of pyrrolidine derivatives against α-amylase and α-glucosidase found that certain analogs displayed significant inhibition, with IC50 values indicating their potency compared to standard drugs like metformin . This suggests that this compound could be a promising candidate for further development.
Molecular Docking Simulations
Molecular docking studies have shown that this compound binds effectively to target enzymes, supporting the hypothesis of its role as an enzyme inhibitor. The binding affinities observed in these simulations correlate well with experimental data, reinforcing the compound's potential therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate | C12H15NO2 | Anti-inflammatory | Contains an oxo group |
| (2S)-2-Methyl-5-phenylpyrrolidine | C12H15N | Neuroactive properties | Lacks carboxylic acid functionality |
| (2S,5R)-Methyl 5-phenylpyrrolidine-2-carboxylate | C12H15N | Similar pharmacological effects | Different stereochemistry |
This table illustrates the diversity within pyrrolidine derivatives and highlights the unique aspects of this compound that may enhance its biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


